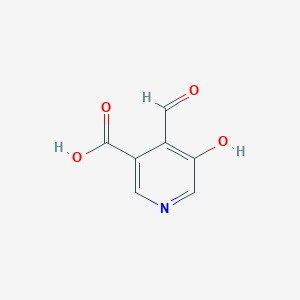

4-Formyl-5-hydroxynicotinic acid

Description

Properties

Molecular Formula |

C7H5NO4 |

|---|---|

Molecular Weight |

167.12 g/mol |

IUPAC Name |

4-formyl-5-hydroxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H5NO4/c9-3-5-4(7(11)12)1-8-2-6(5)10/h1-3,10H,(H,11,12) |

InChI Key |

RURFNYSJTYCZOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)O)C=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-5-hydroxynicotinic acid typically involves the functionalization of nicotinic acid derivatives. One common method includes the oxidation of this compound using appropriate oxidizing agents under controlled conditions . Another approach involves the catalytic conversion of nicotinic acid by specific microorganisms .

Industrial Production Methods: Industrial production of this compound often leverages biocatalytic processes due to their efficiency and sustainability. For instance, the use of Pseudomonas putida for the catalytic conversion of nicotinic acid has been reported as an effective method .

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-5-hydroxynicotinic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products:

Oxidation: 4-Carboxy-5-hydroxynicotinic acid.

Reduction: 4-Hydroxymethyl-5-hydroxynicotinic acid.

Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

4-Formyl-5-hydroxynicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of 4-Formyl-5-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The formyl and hydroxyl groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-formyl-5-hydroxynicotinic acid with structurally related nicotinic acid derivatives:

Key Observations:

- Substituent Position Effects: The 4-formyl-5-hydroxy substitution in the target compound contrasts with analogs like 5-(4-formylphenyl)nicotinic acid, where bulkier aromatic substituents may hinder crystallization compared to smaller groups (e.g., -OH, -NO₂) .

- Reactivity : The formyl group in position 4 enhances electrophilic reactivity, enabling Schiff base formation, while the hydroxyl group at position 5 facilitates hydrogen bonding, influencing solubility and crystal packing .

Crystallization and Solid-State Behavior

Evidence from hydroxynicotinic acid (HNA) studies reveals pH-dependent crystallization trends:

- 4-Hydroxynicotinic acid (4HNA): Forms polymorphs and co-crystals under varying pH conditions, with HCl salts crystallizing in monoclinic systems (Table S1, ).

- 5-Hydroxynicotinic acid (5HNA) : Exhibits distinct intermolecular hydrogen-bonding networks compared to 4HNA due to positional isomerism .

- This compound : While direct data are unavailable, the formyl group likely disrupts hydrogen-bond symmetry, reducing crystallinity compared to simpler HNAs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Formyl-5-hydroxynicotinic acid, and how can purity be maximized?

- Methodology :

- Reaction Design : Use nucleophilic formylation of 5-hydroxynicotinic acid derivatives under controlled pH (6–7) to avoid side reactions like over-oxidation. Reflux in anhydrous DMF with formylating agents (e.g., POCl3/DMF complex) at 80–100°C for 6–8 hours .

- Purification : Employ gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) to separate the product from unreacted starting materials. Validate purity via LC-MS (ESI+ mode) and -NMR (DMSO-d6, δ 8.2–9.5 ppm for aromatic protons) .

- Yield Optimization : Monitor reaction progress with TLC (silica gel, ethyl acetate:hexanes = 1:1, UV visualization). Adjust stoichiometry of formyl donors to prevent byproducts like formamide adducts .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- NMR Analysis : Assign - and -NMR peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from hydroxyl and formyl groups. For example, the formyl proton typically appears at δ ~9.8–10.2 ppm in DMSO-d6 .

- IR Spectroscopy : Identify characteristic stretches (e.g., O–H at 3200–3500 cm, C=O at 1680–1700 cm) to confirm functional groups .

- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular ion [M+H] at m/z 182.0453 (calculated for CHNO) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the tautomeric behavior of this compound?

- Methodology :

- DFT Calculations : Perform geometry optimization (B3LYP/6-311+G(d,p)) to model tautomeric equilibria between keto-enol forms. Compare computed -NMR shifts with experimental data to identify dominant tautomers .

- Solvent Effects : Simulate solvent interactions (e.g., DMSO, water) using PCM models to explain shifts in carbonyl stretching frequencies observed experimentally .

- Data Reconciliation : If experimental -NMR data conflicts with computed values (e.g., δ 165–170 ppm for COOH vs. 190–195 ppm for formyl), re-evaluate protonation states or solvent-induced shifts .

Q. What strategies mitigate interference from hydroxyl group degradation during stability studies of this compound?

- Methodology :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via UPLC-PDA. Use kinetic modeling (Arrhenius equation) to predict shelf-life .

- Protective Formulations : Add antioxidants (e.g., 0.1% BHT) or buffer solutions (pH 5–6) to minimize oxidative cleavage of the hydroxyl group .

- Controlled Atmosphere : Conduct reactions under inert gas (N) to prevent photooxidation, which generates unwanted nitro or keto derivatives .

Key Considerations for Researchers

- Safety Protocols : Follow GHS guidelines (Category 4 acute toxicity) for handling; use fume hoods and PPE during synthesis .

- Data Reproducibility : Document crystal structure refinement parameters (SHELXL) for reproducibility, especially for hydrogen-bonding networks .

- Ethical Reporting : Include raw spectral data in appendices and processed data in main texts to comply with analytical standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.